1-(3-(3-Morpholinopropoxy)phenyl)-3-phenylurea
Description
Properties
Molecular Formula |
C20H25N3O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-[3-(3-morpholin-4-ylpropoxy)phenyl]-3-phenylurea |
InChI |
InChI=1S/C20H25N3O3/c24-20(21-17-6-2-1-3-7-17)22-18-8-4-9-19(16-18)26-13-5-10-23-11-14-25-15-12-23/h1-4,6-9,16H,5,10-15H2,(H2,21,22,24) |
InChI Key |
ANYYSWDTIHWUQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
1-(3-(3-Morpholinopropoxy)phenyl)-3-phenylurea is a compound of significant interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound acts primarily as an inhibitor in various cellular signaling pathways, notably those involving the mTOR pathway. The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, influenced by various extracellular signals including growth factors and nutrients. Inhibition of mTOR has been associated with anti-tumor activity and modulation of cell proliferation and angiogenesis .
Key Mechanistic Insights:
- mTOR Inhibition : The compound has been shown to inhibit mTOR signaling, which is crucial for cell growth and survival. This inhibition can lead to reduced proliferation in cancer cells .
- Soluble Epoxide Hydrolase (sEH) Inhibition : The compound also interacts with sEH, an enzyme implicated in inflammation and cardiovascular diseases. Inhibition of sEH is being explored as a therapeutic strategy for these conditions .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits promising biological activities across various studies.
Anticancer Activity
- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed significant activity against FLT3-ITD expressing acute myeloid leukemia (AML) cell lines, with IC50 values in the nanomolar range .
- Mechanism in AML : The compound suppresses FLT3 phosphorylation, which is critical for the survival and proliferation of AML cells. This was evidenced by immunoblotting analyses showing dose-dependent reductions in FLT3 autophosphorylation and downstream signaling targets such as STAT5 and ERK1/2 .
Pharmacokinetics and Drug Development
The pharmacokinetic properties of the compound have been characterized in animal models, demonstrating favorable absorption and distribution profiles. This suggests potential for further development as a therapeutic agent in oncology .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Case Study 1 : A study on AML patients treated with FLT3 inhibitors including derivatives of the compound showed improved response rates compared to traditional therapies, highlighting its potential as part of combination therapy strategies .
- Case Study 2 : Research on cardiovascular applications indicated that sEH inhibitors like this compound could reduce blood pressure and inflammation markers in hypertensive models, suggesting a dual therapeutic role .
Data Tables
Scientific Research Applications
Anticancer Properties
1-(3-(3-Morpholinopropoxy)phenyl)-3-phenylurea has shown promising anticancer activity in various studies. Its mechanism of action appears to involve:
- Inhibition of Cell Proliferation : In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, including breast and lung cancers. For instance, treatment with concentrations around 100 µM has resulted in a notable decrease in cell proliferation rates.
- Induction of Apoptosis : Some studies suggest that this compound may induce apoptosis through mitochondrial pathways, leading to increased caspase activity and subsequent cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial effects against several pathogens:
- Bacterial Inhibition : It has been tested against strains such as Staphylococcus aureus and Klebsiella pneumoniae, showing effective growth inhibition at various concentrations.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against the A549 lung adenocarcinoma cell line. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
This study concluded that the compound significantly inhibits cell growth in a dose-dependent manner.
Study 2: Antimicrobial Effectiveness
In another investigation focusing on its antimicrobial properties, the compound was tested against various bacterial strains:
| Pathogen | Concentration (µM) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| Klebsiella pneumoniae | 50 | 18 |
The results demonstrated effective inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.
Chemical Reactions Analysis
Hydrolysis of the Urea Moiety
Ureas are prone to hydrolysis under acidic or basic conditions, forming carbamic acids that decompose into amines. For this compound:
-
Acidic hydrolysis : Generates 3-(3-morpholinopropoxy)aniline and phenylamine via cleavage of the urea linkage .
-
Basic hydrolysis : Similarly yields amines but may involve intermediate carbamate species.
Oxidation Reactions
While direct oxidation of the urea group is less common, morpholinopropoxy substituents may undergo oxidation:
-
Propoxy chain oxidation : Potential conversion of the ether linkage (e.g., to a ketone or carboxylic acid) under strong oxidizing agents like KMnO₄ or CrO₃, though specific conditions and products require experimental validation.
Enzymatic Interactions
As a urea derivative, the compound may participate in enzymatic inhibition pathways , such as targeting soluble epoxide hydrolase (sEH). Binding to sEH involves hydrogen bonding and hydrophobic interactions, stabilizing the enzyme-substrate complex and inhibiting catalytic activity .
Stability and Side Reactions
-
Morpholine ring stability : Resistant to ring-opening under mild conditions but may react under strong acids/bases.
-
Phenyl ring reactivity : Electron-donating groups (e.g., morpholinopropoxy) may enhance susceptibility to electrophilic substitution, though steric hindrance from bulky substituents could reduce reactivity.
Key structural elements like the morpholinopropoxy group enhance solubility and pharmacokinetic profiles, critical for therapeutic applications .
Comparative Analysis of Reaction Types
Comparison with Similar Compounds
Alkoxy-Substituted Phenylureas
1-(4-(Hexyloxy)phenyl)-3-phenylurea ():
- Structure : Features a hexyloxy chain at the 4-position.
- Synthesis : Yield of 90% via reaction of phenyl isocyanate with alkoxy-substituted anilines.
- Properties : High lipophilicity due to the long alkyl chain, which may reduce aqueous solubility compared to morpholine-containing analogs.
- Key Data : IR (C=O at 1643 cm⁻¹), NMR (δ 6.8–7.4 ppm for aromatic protons), MS (m/z 312.29) .
- Synthesis likely involves a similar pathway but with 3-morpholinopropoxy aniline, requiring careful optimization due to the morpholine’s reactivity .
Chlorophenyl and Heterocyclic Derivatives
- 1-(3-Chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea (): Structure: Chlorophenyl and chromenyl groups enhance planar rigidity, aiding kinase (Raf1/JNK1) binding. Activity: Dual kinase inhibition with IC₅₀ values in the nanomolar range.
- 1-[4-(N-Benzylamino)phenyl]-3-phenylurea (): Structure: Benzylamino group at the 4-position. Activity: Hypoxia-inducible factor (HIF-1α) inhibition via disruption of protein-protein interactions. Comparison: The morpholino-propoxy group may offer better metabolic stability than the benzylamino moiety, which is prone to oxidation .
Anticancer Activity
- Alkoxy Derivatives (): Demonstrated anticancer activity in preliminary screens, with potency inversely related to alkyl chain length (hexyloxy > octyloxy > hexadecyloxy). Shorter chains likely improve membrane permeability .
- Target Compound: The morpholino group’s balance of hydrophilicity and moderate lipophilicity may enhance bioavailability and blood-brain barrier penetration compared to purely alkylated analogs.
Kinase Inhibition
- Factor VIIa Inhibitors (): A phenylurea derivative with a pyrazolyl-pyrrolopyridinyl substituent showed strong binding to Factor VIIa (Kd = 2.3 nM). The morpholino group’s smaller size may allow deeper binding pocket penetration .
Metabolic Stability
- Forchlorfenuron (): A plant growth regulator metabolized via phenyl ring hydroxylation. The morpholino group’s resistance to oxidative metabolism could confer longer half-life compared to compounds with electron-rich aromatic rings .
Physicochemical Properties
| Compound | Substituent | Solubility | Melting Point | Key Functional Groups |
|---|---|---|---|---|
| 1-(4-(Hexyloxy)phenyl)-3-phenylurea | 4-Hexyloxy | Low | Not reported | C=O, NH |
| 1-(3-Chlorophenyl)-3-cycloheptylurea | 2-Chlorophenyl, cycloheptyl | Moderate | Not reported | C=O, NH, Cl |
| 1-(3-(3-Morpholinopropoxy)phenyl)-3-phenylurea | 3-Morpholinopropoxy | High* | Not reported | C=O, NH, morpholine (H-bonding) |
| Forchlorfenuron | 2-Chloropyridinyl | Moderate | 165–167°C | C=O, Cl, pyridine |
*Inferred based on morpholine’s polarity.
Preparation Methods
Isocyanate-Mediated Urea Formation
This method involves reacting 3-(3-morpholinopropoxy)aniline with phenyl isocyanate under anhydrous conditions:
Conditions :
Hofmann Rearrangement of Amides
An alternative route employs [bis(acetoxy)iodo]benzene (BAIB) to convert 3-(3-morpholinopropoxy)benzamide to the urea derivative via a Hofmann rearrangement:
Conditions :
Synthesis of 3-(3-Morpholinopropoxy)aniline Intermediate
The morpholinopropoxy side chain is introduced via nucleophilic aromatic substitution or Mitsunobu coupling.
Nucleophilic Substitution of Nitrophenol
Step 1 : Nitration of 3-hydroxyphenylurea to 3-nitrophenylurea.
Step 2 : Reaction with 3-chloropropylmorpholine in basic conditions:
Conditions :
Step 3 : Catalytic hydrogenation to reduce nitro to amine:
Conditions :
Mitsunobu Coupling
For oxygen-sensitive substrates, Mitsunobu reaction couples 3-morpholinopropanol with 3-aminophenol:
Conditions :
Optimization and Scalability
Comparative Analysis of Methods
| Method | Key Advantage | Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Isocyanate-amine coupling | High regioselectivity | 70–85% | >98% | Industrial-scale |
| Hofmann rearrangement | Avoids isocyanate handling | 65–75% | >95% | Lab-scale |
| Mitsunobu coupling | Suitable for sterically hindered substrates | 50–60% | >90% | Small-scale |
Purification Techniques
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2 → 1:1) for intermediates.
-
Recrystallization : Final product from ethanol/water (4:1) yields >99% purity.
Challenges and Mitigation Strategies
Side Reactions
Q & A
Q. What are the recommended synthetic routes for 1-(3-(3-Morpholinopropoxy)phenyl)-3-phenylurea, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling a phenyl isocyanate or substituted isocyanate with an appropriate amine precursor. For example:
- Step 1 : React 3-(3-morpholinopropoxy)aniline with phenyl isocyanate under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM).
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC).
- Step 3 : Purify via column chromatography (e.g., 20% ethyl acetate in hexane) and vacuum drying.
Q. Optimization Strategies :
- Use excess isocyanate (1.2–1.5 equivalents) to drive the reaction to completion.
- Maintain inert conditions (N₂ atmosphere) to prevent hydrolysis of the isocyanate.
- Adjust solvent polarity to improve solubility of intermediates.
Reference : Similar protocols for phenylurea derivatives achieved yields >90% under optimized conditions .
Q. Table 1: Yield Optimization for Analogous Phenylurea Derivatives
| Compound | Yield (%) | Key Reaction Parameters |
|---|---|---|
| 1-(4-(Hexyloxy)phenyl)-3-phenylurea | 90 | THF, 24 h reflux, TLC monitoring |
| 1-(4-(Octyloxy)phenyl)-3-phenylurea | 93 | Excess isocyanate, N₂ atmosphere |
| 1-(4-(Hexadecyloxy)phenyl)-3-phenylurea | 89 | Column chromatography purification |
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assign proton and carbon environments (e.g., morpholine ring protons at δ 2.4–3.5 ppm; urea carbonyl at ~155 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₂₀H₂₄N₃O₃: calc. 378.1818, observed 378.1815) .
- Elemental Analysis : Verify C/H/N/O ratios within ±0.4% of theoretical values .
Q. What preliminary biological activities have been reported for morpholinopropoxy-phenylurea derivatives?
Methodological Answer:
- Anti-inflammatory Activity : Analogous compounds (e.g., (E)-1-(2′-hydroxy-4′,6′-dimethoxyphenyl)-3-(3-methoxy-4-(3-morpholinopropoxy)phenyl)prop-2-en-1-one) inhibit NO production in RAW 264.7 macrophages (IC₅₀ = 6.4 μM) with low cytotoxicity (IC₅₀ > 80 μM) .
- Anticancer Potential : Structural analogs (e.g., 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl)-3-phenylurea) target tyrosine kinase receptors in cancer models .
Q. Table 2: Biological Activity of Related Compounds
| Compound | Biological Activity | IC₅₀/EC₅₀ | Model System |
|---|---|---|---|
| Compound 53 | NO Production Inhibition | 6.4 μM | RAW 264.7 macrophages |
| Ripretinib | PDGFRα Inhibition | <10 nM | Gastrointestinal stromal tumors |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with computationally predicted shifts (e.g., DFT calculations).
- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous assignments (e.g., distinguishing urea NH from aromatic protons) .
- Crystallography : Obtain single-crystal X-ray structures to confirm bond lengths/angles (e.g., urea C=O distance ~1.23 Å) .
Q. What strategies improve the compound’s bioavailability based on structure-activity relationship (SAR) studies?
Methodological Answer:
- Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl or carboxyl) to the morpholine ring to enhance solubility without compromising target binding .
- Prodrug Design : Mask the urea moiety with enzymatically cleavable groups (e.g., acetyl) to improve membrane permeability .
- Alkyl Chain Optimization : Adjust the propoxy linker length (n=3 vs. n=4) to balance logP and metabolic stability .
Q. What are the challenges in validating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to confirm target specificity (e.g., PDGFRα in cancer cells) .
- Pathway Crosstalk : Perform phosphoproteomics to map signaling cascades (e.g., PI3K/AKT/mTOR vs. MAPK pathways) .
- In Vivo Validation : Address species-specific metabolic differences by testing in humanized mouse models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
